1-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a bicyclic compound featuring a tetrahydropyrazine-dione core substituted with two 4-fluorophenyl groups. The fluorinated aromatic rings enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-3-1-12(2-4-13)11-20-9-10-21(17(23)16(20)22)15-7-5-14(19)6-8-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKAEDZIOWTXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-fluorobenzaldehyde with 4-fluorophenylhydrazine to form an intermediate hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the tetrahydropyrazine-2,3-dione core
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors equipped with precise temperature and pressure control systems are used to carry out the reactions. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic aromatic substitution reactions are common, using reagents like aluminum chloride (AlCl₃) in Friedel-Crafts alkylation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
This compound has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs and their substituents:
| Compound Name | Substituents (R1, R2) | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione | R1 = 4-Fluorophenyl, R2 = 4-Fluorobenzyl | 354.33* | Not provided | Symmetric fluorination, high lipophilicity |
| BG16140 | R1 = 3,4-Difluorophenyl, R2 = 4-Ethenylbenzyl | 340.32 | 891869-65-1 | Increased halogenation, vinyl group |
| 1-(4-Chlorophenyl)-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-dihydropyrazine-2,3-dione | R1 = 4-Chlorophenyl, R2 = Oxadiazole-ethoxyphenyl | 452.85* | Not provided | Heterocyclic substituent, chlorine atom |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | Piperazine core with 4-fluorobenzyl and 4-chlorophenyl | 332.80 | 945173-43-3 | Piperazine backbone, dual halogenation |
*Calculated based on molecular formula.
Key Observations :
- Fluorination: Symmetric 4-fluorophenyl groups in the target compound improve metabolic stability compared to non-fluorinated analogs .
- Substituent Effects : Introducing heterocycles (e.g., oxadiazole in ) enhances binding specificity in enzyme inhibition, while vinyl groups (e.g., BG16140 ) may influence conformational flexibility.
Key Research Findings
Fluorine Impact : Fluorine atoms at the 4-position of phenyl rings reduce CYP450-mediated metabolism, prolonging half-life in vivo .
Structural-Activity Relationship (SAR) :
- Pyrazine-dione core : Essential for hydrogen bonding with enzymatic targets (e.g., kinases) .
- Benzyl substituents : Modulate lipophilicity and blood-brain barrier penetration, critical for CNS-targeted drugs .
Regioisomerism : Microwave synthesis produces distinct regioisomers (e.g., compounds I and II in ), with dihedral angles between aromatic rings influencing binding modes.
Biological Activity
1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, including antitumor, anti-inflammatory, and antimicrobial activities, supported by recent research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight: 344.35 g/mol
CAS Number: [Not available in search results]
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazole derivatives, including those similar to 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione. These compounds exhibit inhibitory activity against key cancer targets such as BRAF(V600E) and EGFR. For instance:
- Study Findings: A series of pyrazole derivatives showed promising results in inhibiting cancer cell proliferation in various models. The compound was evaluated for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating significant cell death and apoptosis induction when combined with doxorubicin .
Anti-inflammatory Activity
Inflammation is a crucial factor in many diseases, including cancer. The activation of the NLRP3 inflammasome has been implicated in chronic inflammatory conditions. Compounds similar to our target have been shown to modulate this pathway:
- Research Insight: Inhibition of the NLRP3 inflammasome resulted in decreased neuroinflammation and protection against dopaminergic neuron loss in models of Parkinson's disease . This suggests that the compound may possess neuroprotective properties through anti-inflammatory mechanisms.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored:
- Case Study: A study indicated that certain pyrazole compounds demonstrated significant antibacterial activity against a range of pathogens. This suggests that 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione could be effective against infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications include:
- Fluorination: The presence of fluorine atoms enhances lipophilicity and bioavailability.
- Substituent Variations: Altering the substituents on the pyrazine ring can lead to improved potency against specific biological targets.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₂O₂ |
| Molecular Weight | 344.35 g/mol |
| Antitumor Activity | Inhibitory against BRAF(V600E) |
| Anti-inflammatory | Modulates NLRP3 inflammasome |
| Antimicrobial Activity | Effective against various pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
